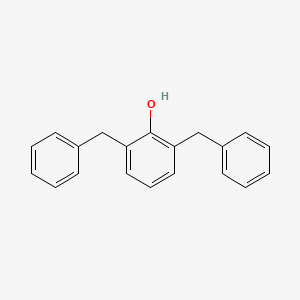

2,6-Dibenzylphenol

Übersicht

Beschreibung

2,6-Dibenzylphenol is a chemical compound that has been studied for its potential applications in various fields, including organic semiconductors and coordination chemistry. The compound is characterized by a phenol moiety with benzyl groups at the 2 and 6 positions, which can interact with metals to form complexes.

Synthesis Analysis

The synthesis of 2,6-Dibenzylphenol derivatives and related compounds has been explored in several studies. For instance, a class of high-performance semiconductors for organic field-effect transistors was synthesized from 1,4-dibromobenzene, which includes analogues of 2,6-Dibenzylphenol with thiophene, selenophene, and tellurophene . Additionally, lithium and sodium 2,6-dibenzylphenolate complexes were synthesized through the stoichiometric treatment of 2,6-Dibenzylphenol with n-butyllithium or sodium bis(trimethylsilyl)amide . Another study reported the synthesis of a seven-coordinate dimer involving 2,6-Dibenzylphenol by reacting (PhCH2)3SnCl with 2,6-pyridine dicarboxylic acid .

Molecular Structure Analysis

The molecular structure of compounds derived from 2,6-Dibenzylphenol has been characterized using various techniques. The crystal structure of bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] was determined by X-ray single crystal diffraction analysis, revealing a distorted bipyramidal structure around each tin atom . Similarly, the structural characterization of lithium and sodium 2,6-dibenzylphenolate complexes provided insights into the coordination environment of the metal centers and the presence of pi-aryl contacts .

Chemical Reactions Analysis

The reactivity of 2,6-Dibenzylphenol derivatives has been investigated in the context of forming new compounds. For example, the reaction of 2,6-Dibenzylphenol with potassium hexamethyldisilazide in the presence of 18-crown-6 yielded mononuclear potassium phenolates with seven-coordinate potassium . The synthesis of various esters from o-allylphenols, which are structurally related to 2,6-Dibenzylphenol, has also been described, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Dibenzylphenol and its derivatives are influenced by their molecular structure. The high FET mobility observed in the selenophene analogue of 2,6-Dibenzylphenol indicates its potential as a p-type semiconductor . The coordination chemistry of 2,6-Dibenzylphenol with alkali metals, as seen in the formation of dimeric alkali metal phenolates, suggests its ability to engage in complexation reactions with various metals . These properties are crucial for the application of these compounds in electronic devices and materials science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

2,6-Dibenzylphenol has been utilized in the synthesis and structural characterization of various chemical compounds. For instance, its reaction with potassium hexamethyldisilazide in the presence of 18-crown-6 has been explored, yielding monomeric potassium phenolates with notable intermolecular hydrogen bonding properties (Cole et al., 2005). Similarly, the synthesis and characterization of lithium and sodium 2,6-dibenzylphenolate complexes have been investigated, revealing unique structural features and providing insights into benzyl C-C bond scission (Cole et al., 2006).

Polymer Synthesis

2,6-Dibenzylphenol has played a significant role in polymer synthesis. For example, it has been used in the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide), a process involving radical-cation phase transfer catalyzed polymerization (Percec & Wang, 1990). This highlights its utility in creating specific polymer structures with desired properties.

Safety And Hazards

The safety data sheet for 2,6-Dibenzylphenol indicates that it causes severe skin burns and eye damage . It is toxic if swallowed or in contact with skin . In case of inhalation, the victim should be moved to fresh air and given artificial respiration . If ingested, vomiting should not be induced and a poison center or doctor should be contacted immediately .

Eigenschaften

IUPAC Name |

2,6-dibenzylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-13,21H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCSXVAAPCQAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=CC=C2)CC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293469 | |

| Record name | 2,6-Dibenzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibenzylphenol | |

CAS RN |

47157-01-7 | |

| Record name | 47157-01-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dibenzylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

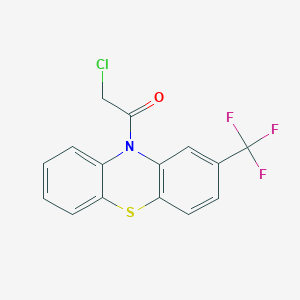

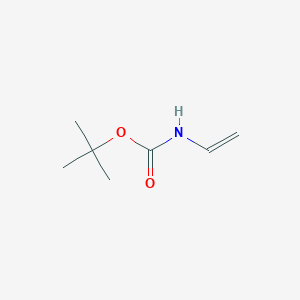

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[4,3-a]pyridine](/img/structure/B1295661.png)

![Ethyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B1295667.png)